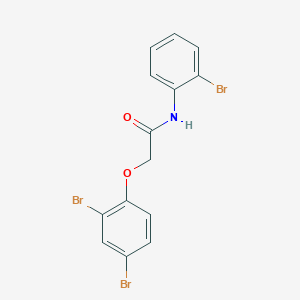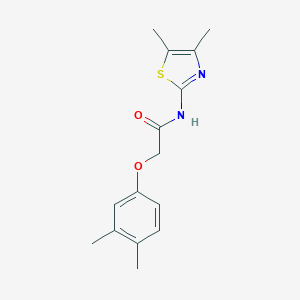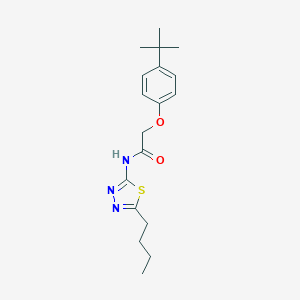![molecular formula C20H11BrF3N3O3S B284642 (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one is not fully understood. However, studies suggest that it may work by inhibiting various signaling pathways involved in cancer cell growth and survival. It may also work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. It has also been shown to decrease the expression of certain proteins involved in cancer cell survival, such as Bcl-2 and survivin.
Advantages and Limitations for Lab Experiments
One advantage of using (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one in lab experiments is its potential as a therapeutic agent. Its anticancer, anti-inflammatory, and antioxidant properties make it a promising compound for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one. One direction is to further investigate its mechanism of action, in order to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, in order to determine the most effective dosage and administration route. Additionally, further research is needed to explore its potential in the treatment of various diseases, such as cancer and inflammatory conditions.
Synthesis Methods
The synthesis of (5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one involves the reaction of 5-bromo-2-oxoindole-3-acetic acid with thiosemicarbazide and trifluoroacetic anhydride. This reaction leads to the formation of the thiazolone ring, which is a key structural feature of the compound. The final step involves the reaction of the thiazolone product with 3-(trifluoromethyl)aniline to form the desired compound.
Scientific Research Applications
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one has shown promise in scientific research as a potential therapeutic agent. Studies have shown that this compound has anticancer properties, with the ability to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related conditions.
Properties
Molecular Formula |
C20H11BrF3N3O3S |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H11BrF3N3O3S/c1-9(28)27-14-6-5-11(21)8-13(14)15(18(27)30)16-17(29)26-19(31-16)25-12-4-2-3-10(7-12)20(22,23)24/h2-8H,1H3,(H,25,26,29)/b16-15- |
InChI Key |
IQWPVWHYWUHBAK-NXVVXOECSA-N |
Isomeric SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)/C1=O |
SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C1=O |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)NC4=CC=CC(=C4)C(F)(F)F)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)


![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)

![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)
